N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring dual morpholinoethyl substituents and a furan heterocycle. The morpholino group (a six-membered ring containing oxygen and nitrogen) is known to influence pharmacokinetic properties, such as solubility and metabolic stability, while the furan ring may contribute to π-π interactions in biological targets .
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c23-17(19-3-4-21-5-10-25-11-6-21)18(24)20-14-15(16-2-1-9-27-16)22-7-12-26-13-8-22/h1-2,9,15H,3-8,10-14H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJDWUWINLEUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of:
- Furan ring : Known for its nucleophilic properties, which can facilitate various chemical reactions.
- Morpholino groups : These contribute to the compound's solubility and may enhance its interaction with biological targets.
- Oxalamide moiety : This functional group is significant for hydrogen bonding, influencing the compound's stability and reactivity.
The molecular formula for this compound is , with a molecular weight of approximately 370.41 g/mol.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. The furan and oxalamide groups are believed to interact with specific enzymes, potentially modulating their activity. This interaction could be particularly relevant in pathways associated with cancer progression and inflammation.
Anticancer Properties
Research indicates that compounds similar to this oxalamide derivative exhibit significant anticancer properties. The presence of the furan ring may enhance the compound's ability to induce apoptosis in cancer cells by interacting with cellular signaling pathways. For instance, studies have shown that derivatives with furan moieties can inhibit tumor growth by targeting protein kinases involved in cell proliferation.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
| Study | Findings |
|---|---|
| Study 1 | Investigated enzyme inhibition; found that compounds with furan rings demonstrated significant inhibition of specific kinases involved in cancer signaling pathways. |
| Study 2 | Focused on the anti-inflammatory effects; reported that oxalamide derivatives reduced inflammatory cytokine production in vitro. |
| Study 3 | Explored the cytotoxic effects on various cancer cell lines; showed that furan-containing compounds had enhanced cytotoxicity compared to non-furan derivatives. |
Synthesis and Derivatives
The synthesis of this compound typically involves classical organic synthesis methods, including:
- Formation of the oxalamide backbone : This involves reacting appropriate amines with oxalyl chloride.
- Introduction of furan and morpholino groups : These steps require careful control of reaction conditions to ensure high yields and purity.
Comparison with Similar Compounds
Flavoring Agents
- S336: A potent umami agonist with regulatory approval (NOEL = 100 mg/kg/day in rats). Used to replace monosodium glutamate (MSG) in food products .
- Target Compound: The morpholinoethyl groups may enhance metabolic stability compared to S336’s benzyl and pyridyl groups, but furan could introduce distinct flavor-enhancing properties. No direct flavoring data are available.
Antimicrobial Activity
- GMC Series : Demonstrated in vitro activity against bacterial and fungal strains. For example, GMC-3 (4-chlorophenyl derivative) showed MIC values of 8–16 µg/mL against Staphylococcus aureus .
- Target Compound: The morpholino groups may improve membrane permeability, but antimicrobial efficacy remains untested.
Cytotoxicity
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Exhibited cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
